molecular formula C11H17NO4 B13174209 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol

Cat. No.: B13174209
M. Wt: 227.26 g/mol
InChI Key: CFOPEHCOUVSYJH-UHFFFAOYSA-N
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Description

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol is an organic compound with the molecular formula C11H17NO4 and a molecular weight of 227.25698 g/mol . This compound is characterized by the presence of an amino group, a phenoxy group, and two methoxy groups attached to a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and methoxy groups can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-3-(2,6-dimethoxyphenoxy)propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

1-amino-3-(2,6-dimethoxyphenoxy)propan-2-ol

InChI

InChI=1S/C11H17NO4/c1-14-9-4-3-5-10(15-2)11(9)16-7-8(13)6-12/h3-5,8,13H,6-7,12H2,1-2H3

InChI Key

CFOPEHCOUVSYJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(CN)O

Origin of Product

United States

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